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molecular formula C35H24F5N3O B8372892 N-(5-(3,5-difluorobenzyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide

N-(5-(3,5-difluorobenzyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide

Cat. No. B8372892
M. Wt: 597.6 g/mol
InChI Key: QDOJDPHRGXEFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-2,2,2-trifluoro-acetamide (450 mg, 0.75 mmol) was dissolved in methanol (6 mL) and triethylamine (1.5 mL) and the solution was refluxed for 3 hours. The solvents were removed under reduced pressure and the residue was purified by flash chromatography (eluant: DCM). Title compound was isolated as white foam (300 mg, yield 80%).
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:41]=[C:42]([F:44])[CH:43]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([C:15]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[N:10]=[C:9]2[NH:34]C(=O)C(F)(F)F.C(N(CC)CC)C>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:41]=[C:42]([F:44])[CH:43]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([C:15]([C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[N:10]=[C:9]2[NH2:34]

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NN(C3=CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)NC(C(F)(F)F)=O)C=C(C1)F
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (eluant: DCM)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC=2C=C3C(=NN(C3=CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)N)C=C(C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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